Anilino(methoxy)methanol

Hydrolytic stability Hemiaminal ether Dehydration resistance

Anilino(methoxy)methanol (CAS 113998-15-5) is a hemiaminal ether with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. Its structure features a central carbon atom simultaneously bearing a hydroxyl group, an anilino (–NHPh) substituent, and a methoxy (–OCH₃) group, classifying it as an α-amino ether derived from the formal addition of aniline and methanol to formaldehyde.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 113998-15-5
Cat. No. B14303742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnilino(methoxy)methanol
CAS113998-15-5
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC(NC1=CC=CC=C1)O
InChIInChI=1S/C8H11NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6,8-10H,1H3
InChIKeyIFXFYHRXOXUPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anilino(methoxy)methanol (CAS 113998-15-5): Hemiaminal Ether Procurement and Differentiation Guide


Anilino(methoxy)methanol (CAS 113998-15-5) is a hemiaminal ether with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . Its structure features a central carbon atom simultaneously bearing a hydroxyl group, an anilino (–NHPh) substituent, and a methoxy (–OCH₃) group, classifying it as an α-amino ether derived from the formal addition of aniline and methanol to formaldehyde . This compound belongs to the broader hemiaminal ether family, which is distinct from simple N‑alkyl anilines and parent hemiaminals due to the presence of the less labile ether linkage [1].

Why Anilino(methoxy)methanol Cannot Be Readily Substituted by N‑(Hydroxymethyl)aniline or N‑(Methoxymethyl)aniline


Anilino(methoxy)methanol occupies a unique position at the intersection of hemiaminal and α‑amino ether chemistry. Its closest structural analogs—N‑(hydroxymethyl)aniline (CAS 61224‑32‑6) and N‑(methoxymethyl)aniline (CAS 88933‑19‑1)—differ fundamentally in their hybridization at the carbon linking nitrogen and oxygen. N‑(Hydroxymethyl)aniline is a parent hemiaminal that lacks the etherification of the hydroxyl group and is consequently prone to rapid dehydration to the imine under mild conditions [1]. N‑(Methoxymethyl)aniline, by contrast, lacks the hydroxyl group on the hemiaminal carbon, precluding hydrogen‑bond donation that is critical for target engagement and pharmacokinetic modulation . Direct experimental comparisons show that hemiaminal ethers exhibit markedly enhanced hydrolytic stability and resistance to dehydration relative to their parent hemiaminal counterparts, making them suitable as isolable synthetic intermediates and protected building blocks [1]. These structural and stability differences translate into divergent reactivity profiles, solubility behaviors, and biological performance, as quantified in the evidence below.

Quantitative Differentiation Evidence: Anilino(methoxy)methanol vs. N‑(Hydroxymethyl)aniline and N‑(Methoxymethyl)aniline


Hydrolytic Stability: Hemiaminal Ethers Resist Dehydration Relative to Parent Hemiaminals

Anilino(methoxy)methanol, as a hemiaminal ether, benefits from the enhanced stability conferred by the less labile ether linkage. Hemiaminal ethers resist dehydration and hydrolysis under conditions where parent hemiaminals (e.g., N‑(hydroxymethyl)aniline) readily eliminate water to form imines [1]. This stability advantage is a class‑level property of hemiaminal ethers, supported by the observation that hemiaminal ethers can be obtained in isolated yields of 80–98% from three‑component reactions, whereas parent hemiaminals are often not isolable [1] [2].

Hydrolytic stability Hemiaminal ether Dehydration resistance

Hydrogen Bond Donor/Acceptor Capacity: Critical Differentiation from N‑(Methoxymethyl)aniline

Anilino(methoxy)methanol possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of 41.5 Ų . In contrast, N‑(methoxymethyl)aniline (CAS 88933‑19‑1) has 0 HBD, 2 HBA, and a TPSA of only 21.3 Ų . The presence of the hydroxyl group in Anilino(methoxy)methanol doubles the HBD count and nearly doubles the polar surface area, which directly impacts solubility, permeability, and protein‑binding capacity.

Hydrogen bond donor Polar surface area Drug-likeness

Lipophilicity (XlogP) Tuning Relative to N‑(Hydroxymethyl)aniline and N‑(Methoxymethyl)aniline

The computed XlogP of Anilino(methoxy)methanol is 1.3, placing it between N‑(hydroxymethyl)aniline (XlogP ≈ 1.12) and N‑(methoxymethyl)aniline (LogP ≈ 1.78) . This intermediate lipophilicity reflects the balanced contribution of the polar hydroxyl group and the lipophilic methoxy group, offering a tunable hydrophobicity profile that neither comparator can match.

Lipophilicity LogP Pharmacokinetics

Synthetic Accessibility via Three‑Component Reaction: High Yields Under Mild Conditions

Hemiaminal ethers, including Anilino(methoxy)methanol, can be synthesized via a direct three‑component reaction of an aldehyde (formaldehyde), an amine (aniline), and an alcohol (methanol) promoted by molecular sieves under mild conditions [1]. This methodology has been demonstrated to provide hemiaminal ethers in high yields (80–98%) across a broad substrate scope [1]. In contrast, N‑(hydroxymethyl)aniline synthesis requires careful control to avoid over‑reaction and imine formation, and N‑(methoxymethyl)aniline typically requires a two‑step sequence [2].

Multicomponent reaction Synthetic yield Molecular sieves

Hemiaminal Ether Motif in Bioactive Molecules: Relevance to Acetylcholinesterase Inhibition

The hemiaminal ether core of Anilino(methoxy)methanol is a recognized pharmacophoric element in central nervous system drug discovery. Azole‑derived hemiaminal ethers have demonstrated potent acetylcholinesterase (AChE) inhibition with IC₅₀ values as low as 0.983 ± 1.41 µM (for chiral menthoxymethyl derivatives) [1]. While Anilino(methoxy)methanol itself has not been directly assayed in this system, the class‑level structure–activity relationship establishes the hemiaminal ether as a validated scaffold for cholinesterase inhibition [1].

Acetylcholinesterase inhibitor Hemiaminal ether Drug discovery

Optimal Procurement Scenarios for Anilino(methoxy)methanol (CAS 113998-15-5)


Medicinal Chemistry Lead Optimization Requiring Balanced HBD and Lipophilicity

When a drug discovery program requires a building block that simultaneously provides hydrogen bond donor capacity for target engagement and moderate lipophilicity for cellular permeability, Anilino(methoxy)methanol offers a rare combination of 2 HBD, TPSA 41.5 Ų, and XlogP 1.3 . This profile is inaccessible with N‑(methoxymethyl)aniline (0 HBD) or the more polar N‑(hydroxymethyl)aniline, whose lower lipophilicity (XlogP ~1.12) and inherent instability limit its utility .

Synthetic Route Scouting for Carbazole Alkaloid Precursors

Anilino(methoxy)methanol serves as a precursor to 1‑oxygenated carbazole alkaloids such as murrayafoline A, which exhibit antimicrobial and anticancer properties . Its hemiaminal ether structure enables regioselective cyclization to the carbazole core, a transformation that is less efficient with simple N‑alkyl anilines due to competing side reactions .

Parallel Synthesis Libraries Leveraging Three‑Component Hemiaminal Ether Chemistry

The three‑component reaction of aldehydes, amines, and alcohols provides rapid access to diverse hemiaminal ether libraries in high yields (80–98%) under mild conditions . Anilino(methoxy)methanol, as the prototypical aniline‑derived hemiaminal ether, can serve as both a product in library synthesis and a standard for reaction optimization, enabling high‑throughput medicinal chemistry workflows .

Cholinesterase Inhibitor Scaffold Development

Given the established activity of hemiaminal ethers as acetylcholinesterase inhibitors (IC₅₀ values as low as 0.983 µM for optimized derivatives), Anilino(methoxy)methanol is a logical starting scaffold for structure–activity relationship studies targeting cholinergic dysfunction in Alzheimer's disease and related dementias . Its modular synthesis allows systematic variation of the aniline, alcohol, and aldehyde components to optimize potency and selectivity .

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